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molecular formula C7H3ClF2O2 B011830 2-Chloro-4,5-difluorobenzoic acid CAS No. 110877-64-0

2-Chloro-4,5-difluorobenzoic acid

Cat. No. B011830
M. Wt: 192.55 g/mol
InChI Key: CGFMLBSNHNWJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05637765

Procedure details

The combined benzoic acids made in each of Examples 3, 11 and 12 (consisting of compounds 5 and 6 in a ratio of about 2:1) were converted to the corresponding acid chlorides as in Example 4. The acid chlorides (2 g, 8.4 mmol) were dissolved in 4 ml of tetramethylenesulfone and treated with spray-dried KF (2.0 g, 34.5 mmol). The mixture was heated at 150° C. under nitrogen for 3 hours and the product distilled at 70°-75° C./15 mm. The acid fluoride collected was hydrolyzed with water and the product was dried in vacuum to give pure compound 8 as the only product (0.4 g, 24%).
[Compound]
Name
benzoic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
chlorides
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([N+]([O-])=O)[C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F-:15].[K+]>C1S(=O)(=O)CCC1>[Cl:1][C:2]1[CH:10]=[C:9]([F:15])[C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
benzoic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])F
Step Three
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
chlorides
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCCS1(=O)=O
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the product distilled at 70°-75° C./15 mm
CUSTOM
Type
CUSTOM
Details
The acid fluoride collected
CUSTOM
Type
CUSTOM
Details
the product was dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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